molecular formula C24H27N5O3 B6585155 2-(3-methoxyphenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide CAS No. 1251590-42-7

2-(3-methoxyphenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide

Cat. No.: B6585155
CAS No.: 1251590-42-7
M. Wt: 433.5 g/mol
InChI Key: QUWRVGQIISPPBI-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.21138974 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(3-methoxyphenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide plays a pivotal role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it binds to specific proteins that regulate cellular signaling pathways, thereby influencing cellular responses. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in the production and utilization of metabolic intermediates, which can affect overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These molecular interactions are facilitated by the compound’s structural features, which allow it to fit into the binding pockets of target biomolecules and form stable complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic balance. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolic intermediates and end products. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function. These localization patterns are critical for understanding the compound’s mechanism of action and its potential impact on cellular processes .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-6-3-4-9-22(17)29-16-21(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)15-18-7-5-8-20(14-18)32-2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWRVGQIISPPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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